hDDAH-1-IN-2 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

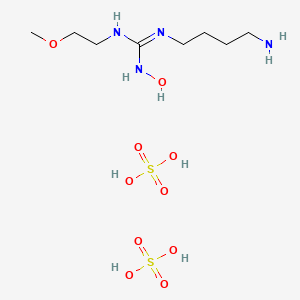

C8H24N4O10S2 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4) |

InChI Key |

BLCDNCUCLIDKNM-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of hDDAH-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitors. As the specific compound "hDDAH-1-IN-2 sulfate" is not documented in publicly available literature, this guide will focus on the well-characterized pharmacology of potent and selective hDDAH-1 inhibitors, which are presumed to share the same core mechanism. The principles, data, and protocols detailed herein provide a robust framework for understanding and evaluating this class of therapeutic agents.

Introduction to the DDAH-1/ADMA/NO Pathway

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. The primary function of DDAH-1 is to metabolize endogenous nitric oxide synthase (NOS) inhibitors, principally asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[1][2] ADMA is generated through the post-translational modification of proteins and released during proteolysis. By competitively inhibiting all three isoforms of NOS (nNOS, iNOS, and eNOS), ADMA reduces the synthesis of NO, a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1]

The inhibition of DDAH-1, therefore, represents a key therapeutic strategy for modulating NO levels in pathological conditions characterized by excessive NO production, such as septic shock and certain cancers.[1][2] By blocking the enzymatic activity of DDAH-1, inhibitors prevent the degradation of ADMA. The subsequent accumulation of intracellular ADMA leads to a potent inhibition of NOS activity and a reduction in NO synthesis.[2][3]

Mechanism of Action of hDDAH-1 Inhibitors

The core mechanism of action of hDDAH-1 inhibitors is the targeted disruption of the DDAH-1/ADMA/NO signaling cascade. These inhibitors, often arginine or ornithine analogues, are designed to bind to the active site of the hDDAH-1 enzyme.[4][5] This binding can be reversible, as is the case with competitive inhibitors like L-257, or irreversible, as seen with covalent inhibitors such as Cl-NIO.[6][7]

Upon binding, the inhibitor prevents DDAH-1 from hydrolyzing its natural substrate, ADMA, into L-citrulline and dimethylamine.[1] This leads to a dose-dependent increase in the intracellular concentration of ADMA.[8] The elevated ADMA levels then outcompete L-arginine for binding to NOS, effectively reducing the catalytic activity of the enzyme and decreasing the production of nitric oxide.[3]

References

- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 3. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to hDDAH-1-IN-2 Sulfate and its Role in the Nitric Oxide Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hDDAH-1-IN-2 sulfate (B86663), a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). The document elucidates the critical role of DDAH-1 in the nitric oxide (NO) signaling pathway and details the mechanism by which hDDAH-1-IN-2 modulates this pathway. This guide is intended to be a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols for the characterization of DDAH-1 inhibitors, and visualizations of the core biological processes and experimental workflows.

Introduction to the DDAH-Nitric Oxide Pathway

Nitric oxide (NO) is a pleiotropic signaling molecule with crucial roles in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The synthesis of NO is catalyzed by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] The bioavailability of L-arginine is a rate-limiting factor for NO production and is tightly regulated by the enzyme dimethylarginine dimethylaminohydrolase (DDAH).[2][3]

DDAH metabolizes endogenous asymmetric dimethylarginine (ADMA), a competitive inhibitor of all three isoforms of NOS.[3][4] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH increases the availability of L-arginine for NOS, thereby promoting NO synthesis.[3] There are two main isoforms of DDAH, DDAH-1 and DDAH-2. DDAH-1 is the predominant isoform in tissues that express neuronal NOS (nNOS) and endothelial NOS (eNOS).[5]

Dysregulation of the DDAH-ADMA-NO pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[5][6] Elevated levels of ADMA are associated with endothelial dysfunction and are considered a risk factor for cardiovascular events.[6] Consequently, the modulation of DDAH-1 activity presents a promising therapeutic strategy for diseases characterized by aberrant NO signaling.

hDDAH-1-IN-2 Sulfate: A Selective Inhibitor of hDDAH-1

hDDAH-1-IN-2, chemically known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a potent and selective inhibitor of human DDAH-1.[7][8] As a non-amino acid-based inhibitor, it offers high selectivity over other enzymes involved in the nitric oxide pathway.[7] The compound is often formulated as a sulfate salt to improve its physicochemical properties, such as solubility and stability. The CAS number for the free base is 2408834-77-3, and for the sulfate salt is 2747921-54-4.

Mechanism of Action

hDDAH-1-IN-2 acts as a competitive inhibitor at the catalytic site of hDDAH-1.[7] By binding to the active site, it prevents the hydrolysis of the endogenous substrate, ADMA. The resulting accumulation of ADMA leads to the competitive inhibition of nitric oxide synthases, thereby reducing the production of nitric oxide. This targeted inhibition of DDAH-1 allows for the precise modulation of the NO pathway, offering a therapeutic window for conditions associated with excessive NO production.

Quantitative Data

The inhibitory potency of hDDAH-1-IN-2 against human DDAH-1 has been determined through enzymatic assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Parameter | Value | Enzyme | Method | Reference |

| Ki | 18 µM | Human DDAH-1 | Enzymatic Assay | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its effects on the nitric oxide pathway.

hDDAH-1 Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DDAH-1 by quantifying the production of L-citrulline from the substrate ADMA.

Materials:

-

Recombinant human DDAH-1

-

ADMA (substrate)

-

This compound (inhibitor)

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Sulfosalicylic acid (4% w/v)

-

Color Reagent A: Diacetyl monoxime solution

-

Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution

-

L-citrulline standards

-

96-well microplate

-

Microplate reader (absorbance at ~540 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the inhibitor in phosphate buffer.

-

Prepare a stock solution of ADMA in phosphate buffer.

-

Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).

-

-

Enzyme Reaction:

-

In a 96-well plate, add 20 µL of the inhibitor dilutions or vehicle control.

-

Add 20 µL of recombinant hDDAH-1 to each well.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of ADMA solution.

-

Incubate for 60 minutes at 37°C.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 100 µL of 4% sulfosalicylic acid.

-

Add 50 µL of Color Reagent A and 50 µL of Color Reagent B to each well.

-

Incubate at 95°C for 15 minutes.

-

Cool the plate to room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using the L-citrulline standards.

-

Calculate the concentration of L-citrulline produced in each well.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition versus log inhibitor concentration to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Nitric Oxide Measurement in Cell Culture (Griess Assay)

This assay indirectly quantifies NO production by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Materials:

-

Cell line of interest (e.g., endothelial cells)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS) or other NOS inducer (optional)

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water

-

Sodium nitrite standards

-

96-well microplate

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

If studying inducible NOS, co-treat with an inducer like LPS.

-

-

Sample Collection:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

-

Griess Reaction:

-

Prepare a nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

-

Add 50 µL of Griess Reagent A to all samples and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the standard curve and determine the nitrite concentration in the samples.

-

Quantification of Intracellular ADMA (LC-MS/MS)

This method provides a highly sensitive and specific quantification of ADMA levels in cell lysates or plasma.

Materials:

-

Cell line or plasma samples

-

Internal standard (e.g., deuterated ADMA, ADMA-d7)

-

Acetonitrile (LC-MS grade) for protein precipitation

-

Mobile phase (e.g., ammonium (B1175870) acetate-formic acid-water)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Silica (B1680970) analytical column

Procedure:

-

Sample Preparation:

-

For cell samples, lyse the cells and collect the supernatant.

-

To 50 µL of plasma or cell lysate, add the internal standard.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate ADMA from other components using an isocratic elution on a silica column.

-

Detect and quantify ADMA and the internal standard using multiple-reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ADMA.

-

Calculate the concentration of ADMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the DDAH-1/ADMA/NO pathway in health and disease. Its selectivity and oral activity make it a promising lead compound for the development of novel therapeutics targeting pathologies associated with dysregulated nitric oxide signaling. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other DDAH-1 inhibitors, facilitating further research in this important area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]

- 5. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Technical Guide: Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) Inhibition as a Therapeutic Strategy in Neurodegenerative Disease

Disclaimer: Information regarding the specific compound "hDDAH-1-IN-2 sulfate" is not available in the public scientific literature as of this writing. This guide will therefore focus on the broader, well-documented subject of human DDAH-1 (hDDAH-1) inhibition as a therapeutic target in neurodegenerative disease, utilizing data from established research compounds.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the dysregulation of nitric oxide (NO) signaling in the pathophysiology of these conditions.[1] Asymmetric dimethylarginine (ADMA) is a key endogenous inhibitor of nitric oxide synthase (NOS), and its levels are primarily regulated by the enzyme Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1).[2][3] Elevated DDAH-1 activity can lead to excessive NO production, contributing to nitrosative stress, while inhibition of DDAH-1 presents a promising therapeutic strategy to modulate this pathway.[1][4]

This technical guide provides an in-depth overview of the DDAH-1 signaling pathway, its role in neurodegeneration, and the pharmacological tools used to study its function. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for neurodegenerative disorders.

The DDAH-1/ADMA/NO Signaling Pathway

DDAH-1 is a critical enzyme that hydrolyzes ADMA into L-citrulline and dimethylamine.[1] ADMA is formed from the breakdown of proteins containing methylated arginine residues. By degrading ADMA, DDAH-1 effectively removes the "brake" on NOS enzymes (nNOS, eNOS, iNOS), leading to the production of nitric oxide (NO) from L-arginine.[5]

In pathological states, excessive NO can react with superoxide (B77818) radicals to form peroxynitrite, a potent oxidant that contributes to neuronal damage. Therefore, inhibiting DDAH-1 leads to an accumulation of ADMA, which in turn reduces NOS activity and mitigates nitrosative stress.[1][4]

References

- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethylarginine dimethylaminohydrolase-1 is the critical enzyme for degrading the cardiovascular risk factor asymmetrical dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel DDAH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel inhibitors targeting Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH is a critical enzyme in the regulation of nitric oxide (NO) signaling through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Dysregulation of the DDAH/ADMA/NO pathway is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders, making DDAH a compelling target for therapeutic intervention.[1][2] This guide details the underlying signaling pathway, methodologies for inhibitor discovery and evaluation, and a summary of recently developed novel DDAH inhibitors.

The DDAH/ADMA/NOS Signaling Pathway

The canonical DDAH/ADMA/NOS signaling pathway is a crucial regulator of NO bioavailability. In this pathway, protein arginine methyltransferases (PRMTs) methylate arginine residues on proteins. Proteolysis of these methylated proteins releases ADMA and its stereoisomer, symmetric dimethylarginine (SDMA), into the cytoplasm. ADMA is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), thereby reducing the synthesis of NO from L-arginine. DDAH metabolizes ADMA to L-citrulline and dimethylamine, thus relieving the inhibition of NOS and promoting NO production.[1][3] Inhibition of DDAH leads to an accumulation of ADMA, resulting in reduced NO synthesis.[3]

Below is a diagram illustrating the core DDAH/ADMA/NOS signaling pathway.

Caption: The DDAH/ADMA/NOS Signaling Pathway.

Discovery of Novel DDAH Inhibitors: A General Workflow

The discovery of novel DDAH inhibitors typically follows a multi-step process, beginning with high-throughput screening (HTS) to identify initial "hits" and progressing through lead optimization to identify clinical candidates.

Caption: General workflow for the discovery of novel DDAH inhibitors.

Quantitative Data for Novel DDAH Inhibitors

The following table summarizes the inhibitory potency and pharmacokinetic parameters of several recently developed DDAH inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Bioavailability (%) | Half-life (h) | Reference(s) |

| ZST316 | DDAH1 | 3 | 1 (revised to 0.261) | 4.7 (oral), 59 (intraperitoneal) | 6 | [4][5] |

| ZST152 | DDAH1 | 18 | 7 | 33.3 (oral) | 1.2 | [5] |

| L-257 | DDAH1 | 22 | 13 | Not reported | Not reported | [3][6] |

| L-291 | DDAH1 | 20 | Not reported | Not reported | Not reported | [3] |

| PD 404182 | DDAH1 | 9 | Not reported | Not reported | Not reported | [7] |

| Cl-NIO | DDAH1 | 6.6 (in cell) | 1.3 | Not reported | Not reported | [8] |

| SR445 | PaDDAH | 2 | Not reported | Not reported | Not reported | [9] |

Note: IC50 and Ki values can vary depending on the assay conditions. PaDDAH refers to Pseudomonas aeruginosa DDAH.

Experimental Protocols

High-Throughput Screening (HTS) for DDAH Inhibitors

This protocol describes a general method for HTS to identify novel DDAH inhibitors.[10][11]

Principle: This assay utilizes a synthetic DDAH substrate, S-methyl-l-thiocitrulline (SMTC), which produces methanethiol (B179389) upon enzymatic cleavage. The released methanethiol reacts with a chromogenic or fluorogenic reagent, and the resulting signal is measured to determine DDAH activity. A decrease in signal in the presence of a test compound indicates potential inhibition.

Materials:

-

Recombinant human DDAH1

-

S-methyl-l-thiocitrulline (SMTC)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection or a suitable fluorogenic probe

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Compound library

-

384-well microplates

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant human DDAH1 in assay buffer.

-

Dispense the DDAH1 solution into the wells of a 384-well microplate.

-

Add the test compounds from the library to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).

-

Pre-incubate the enzyme and compounds for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of SMTC and the detection reagent (e.g., DTNB) to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound.

Colorimetric Assay for DDAH Activity

This protocol details a colorimetric method to determine DDAH activity, often used for secondary screening and characterization of inhibitors.[4][11][12]

Principle: This assay measures the production of L-citrulline from the natural substrate ADMA. The L-citrulline is then quantified using a colorimetric reaction involving diacetyl monoxime.

Materials:

-

Recombinant human DDAH1

-

Asymmetric dimethylarginine (ADMA)

-

Color Reagent A (e.g., diacetyl monoxime solution)

-

Color Reagent B (e.g., thiosemicarbazide (B42300) solution)

-

Acid solution (e.g., a mixture of sulfuric and phosphoric acid)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DDAH1, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding ADMA to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid solution.

-

Add Color Reagent A and Color Reagent B to each well.

-

Heat the plate at 95°C for 15-20 minutes to allow for color development.

-

Cool the plate to room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of L-citrulline to quantify the amount of product formed.

-

Calculate the DDAH activity and the IC50 value for the inhibitor.

Synthesis of Novel DDAH Inhibitors

The synthesis of novel DDAH inhibitors often involves multi-step organic chemistry procedures. Below is a generalized synthetic scheme for the synthesis of L-257, a known DDAH1 inhibitor, which serves as a precursor for other novel inhibitors like ZST316.[6]

Synthesis of L-257 (NG-(2-methoxyethyl)-l-arginine):

A common synthetic route involves the guanylation of an ornithine derivative.

-

Preparation of the Guanylating Agent: A suitable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, is reacted with 2-methoxyethylamine (B85606) to form an N-alkyl-guanidino intermediate.

-

Guanidinylation of Ornithine: The protected ornithine derivative (e.g., Boc-Orn-OtBu) is reacted with the N-alkyl-guanidino intermediate to introduce the N-alkyl-guanidino group.

-

Deprotection: The protecting groups (Boc and tBu) are removed using acidic conditions (e.g., 4 M HCl in 1,4-dioxane) to yield L-257.

Note: For the synthesis of ZST316, L-257 can be further modified by reacting the carboxylic acid group to form an acylsulfonamide.

Conclusion

The development of potent and selective DDAH inhibitors holds significant promise for the treatment of a variety of diseases characterized by dysregulated NO signaling. This guide has provided a comprehensive overview of the DDAH/ADMA/NOS pathway, a general workflow for inhibitor discovery, quantitative data on novel inhibitors, and detailed experimental protocols for their evaluation and synthesis. Continued research in this area, focusing on the development of inhibitors with improved pharmacokinetic and pharmacodynamic properties, will be crucial for translating these promising therapeutic agents into clinical practice.

References

- 1. The DDAH/ADMA/NOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The DDAH-ADMA-NOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

ADMA-Independent Functions of DDAH Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) signaling through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH has traditionally been viewed as a mechanism to increase ADMA levels, thereby reducing NO production. However, a growing body of evidence reveals that DDAH possesses functions independent of its enzymatic activity on ADMA, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of these ADMA-independent functions of DDAH inhibition, focusing on the underlying signaling pathways, experimental evidence, and methodologies for investigation.

Core ADMA-Independent Signaling Pathways

Inhibition of DDAH, either pharmacologically or through genetic silencing, has been shown to modulate cellular processes through direct protein-protein interactions and regulation of signaling cascades that are not dependent on the accumulation of ADMA or subsequent inhibition of NOS. Two key pathways have been elucidated for the two DDAH isoforms, DDAH1 and DDAH2.

DDAH1: Regulation of Cell Cycle and Survival via the Ras/Akt Pathway

DDAH1 has been demonstrated to play a crucial role in cell cycle progression and survival through a mechanism independent of its catalytic activity. This involves a direct interaction with the small GTPase Ras, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This interaction appears to be facilitated by the tumor suppressor neurofibromin 1 (NF1), a GTPase-activating protein that negatively regulates Ras. DDAH1 can bind to NF1, potentially altering its ability to inactivate Ras, thus promoting a pro-survival and proliferative signal.[1][3][4]

Evidence for the ADMA-independent nature of this pathway is robust. Overexpression of a catalytically inactive DDAH1 mutant (C273S) still results in the phosphorylation and activation of Akt.[5] Furthermore, the effects of DDAH1 on Akt phosphorylation are not reversed by the addition of exogenous ADMA or by inhibitors of NOS, confirming that this signaling axis operates independently of the canonical DDAH/ADMA/NO pathway.[5][6]

Inhibition of DDAH1, conversely, leads to cell cycle arrest at the G1/S and G2/M phases.[7][8] This is associated with a significant downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, cell division control protein 2 (CDC2), and cell division cycle 25C (CDC25C).[7][9]

DDAH2: Promotion of Angiogenesis through PKA-Mediated Sp1 Phosphorylation

DDAH2 has been identified as a key regulator of vascular endothelial growth factor (VEGF) expression, a potent pro-angiogenic factor. This function is independent of ADMA metabolism and NO production.[7][10] DDAH2 physically interacts with the catalytic subunit of protein kinase A (PKA), leading to the PKA-dependent phosphorylation of the transcription factor Sp1.[10][11] Phosphorylated Sp1 then translocates to the nucleus and binds to the promoter region of the VEGF gene, thereby upregulating its transcription.[7][10]

The ADMA-independent nature of this pathway is supported by findings that overexpression of DDAH2, but not DDAH1, increases VEGF expression, and this effect is not blocked by NOS inhibitors.[10][12] Silencing of DDAH2, on the other hand, reduces VEGF production.[7]

Quantitative Data on ADMA-Independent Effects of DDAH Inhibition

The following tables summarize the quantitative effects of DDAH modulation on various ADMA-independent cellular processes, as reported in the literature.

Table 1: Effects of DDAH1 Modulation on Cell Signaling and Function

| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH1 siRNA | p-Akt (Ser473) | Significant decrease | [5] |

| HUVEC | DDAH1 overexpression | p-Akt (Ser473) | Dose-dependent increase | [5] |

| HUVEC | DDAH1 C273S mutant overexpression | p-Akt (Ser473) | Increase (similar to wild-type DDAH1) | [5] |

| HUVEC | DDAH1 siRNA | Cyclin D1 expression | Decreased | [7] |

| HUVEC | DDAH1 siRNA | Cyclin E expression | Decreased | [7] |

| HUVEC | DDAH1 siRNA | CDC2 expression | Decreased | [7] |

| HUVEC | DDAH1 siRNA | CDC25C expression | Decreased | [7] |

| HUVEC | DDAH1 overexpression | Ras activity | Significantly increased | [1] |

| Triple Negative Breast Cancer Cells | DDAH1 inhibitor (ZST316, 100 µM) | Cell migration | Inhibition | [3] |

Table 2: Effects of DDAH2 Modulation on Cell Signaling and Function

| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |

| Bovine Aortic Endothelial Cells (BAEC) | DDAH2 overexpression | VEGF secretion | Increased | [7] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH2 overexpression | VEGF secretion | Increased | [7] |

| BAEC & HUVEC | DDAH1 overexpression | VEGF secretion | No change | [7] |

| BAEC & HUVEC | DDAH2 knockdown | VEGF production | Reduced | [7] |

| BAEC | DDAH2 overexpression | Sp1 DNA binding activity | Increased | [7] |

| BAEC & HUVEC | DDAH2 overexpression + PKA inhibitor (H89) | VEGF promoter activity | Blocked | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the investigation of ADMA-independent DDAH functions.

Protocol 1: Colorimetric DDAH Activity Assay

This protocol is adapted from a method optimized for measuring DDAH-dependent L-citrulline generation in tissue homogenates.[13][14]

Materials:

-

Tissue homogenate (e.g., kidney, liver)

-

Sodium phosphate (B84403) buffer (pH 6.5)

-

ADMA solution (1 mM in sodium phosphate buffer)

-

Urease (100 U/mL of homogenate)

-

Sulfosalicylic acid (4%)

-

Color reagent A: Diacetyl monoxime solution

-

Color reagent B: Thiosemicarbazide solution

-

Color reagent C: Acid solution (e.g., H₂SO₄/H₃PO₄ mixture)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Homogenize tissue in 5 volumes of sodium phosphate buffer.

-

Adjust protein concentration to 20 mg/mL.

-

To remove urea, which can interfere with the colorimetric reaction, pre-incubate the homogenate with urease at 37°C for 15 minutes.

-

Initiate the DDAH reaction by adding 100 µL of the urease-treated homogenate to 400 µL of 1 mM ADMA solution. For a blank control, add homogenate to buffer without ADMA.

-

Incubate the reaction mixture at 37°C for 45 minutes.

-

Stop the reaction by adding 0.5 mL of 4% sulfosalicylic acid.

-

Vortex and centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.

-

Transfer 100 µL of the supernatant to a 96-well plate in triplicate.

-

Add color reagents A, B, and C according to the manufacturer's instructions (e.g., from a commercial kit like Abcam ab308278).[15]

-

Incubate at 60°C for 90 minutes to allow for color development.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate L-citrulline concentration based on a standard curve and determine DDAH activity.

Protocol 2: Biotin (B1667282) Switch Assay for Protein S-Nitrosylation

This protocol is a generalized version of the biotin switch technique used to detect S-nitrosylated proteins.[16]

Materials:

-

Cell or tissue lysate

-

HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

-

Blocking buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)

-

Acetone (B3395972) (ice-cold)

-

HENS buffer: HEN buffer with 1% SDS

-

Reducing agent: Sodium ascorbate (B8700270) (400 mM in HENS buffer, freshly prepared)

-

Labeling reagent: Biotin-HPDP (4 mM in DMSO)

-

Neutralization buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

-

Streptavidin-agarose beads

-

Wash buffer (20 mM HEPES, pH 7.7, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

-

Elution buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)

Procedure:

-

Blocking: Lyse cells or tissues in HEN buffer. Add blocking buffer to the lysate and incubate at 50°C for 20 minutes with frequent vortexing to block free thiol groups.

-

Acetone Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.

-

Washing: Centrifuge to pellet the proteins. Wash the pellet twice with 70% acetone.

-

Reduction and Labeling: Resuspend the protein pellet in HENS buffer. Add the reducing agent (sodium ascorbate) to selectively reduce S-nitrosothiols to thiols. Immediately add the labeling reagent (biotin-HPDP) and incubate for 1 hour at room temperature to biotinylate the newly formed thiol groups.

-

Acetone Precipitation: Precipitate the biotinylated proteins with ice-cold acetone as described above.

-

Pull-down: Resuspend the protein pellet in neutralization buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the S-nitrosylated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.

Protocol 3: Ras Activation Assay (Pull-Down Method)

This protocol outlines a common method to measure the amount of active, GTP-bound Ras.[10][11][17]

Materials:

-

Cell lysate

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)

-

GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) immobilized on glutathione-agarose beads

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Lysis/Wash Buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down: Incubate a standardized amount of protein lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-Ras antibody. The amount of Ras pulled down corresponds to the amount of active Ras in the initial lysate.

Conclusion and Future Directions

The exploration of ADMA-independent functions of DDAH inhibition has unveiled novel regulatory roles for this enzyme in fundamental cellular processes, including cell cycle control, survival, and angiogenesis. The DDAH1-Ras-Akt and DDAH2-PKA-VEGF pathways represent significant, ADMA-independent signaling axes with profound implications for both normal physiology and disease. For researchers and drug development professionals, these findings suggest that targeting DDAH may have therapeutic effects that extend beyond the modulation of NO bioavailability. Future research should focus on a more comprehensive, systems-level understanding of the DDAH interactome and the downstream consequences of its inhibition. The development of isoform-specific DDAH inhibitors will be crucial in dissecting these ADMA-independent functions and translating these discoveries into novel therapeutic strategies for a range of diseases, including cancer and cardiovascular disorders.

References

- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The DDAH/ADMA pathway in the control of endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Transcriptomic Atlas of Drug-Induced Endothelial Dysfunction in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. RAS activation assays [bio-protocol.org]

- 12. Dimethylarginine dimethylaminohydrolase 2 increases vascular endothelial growth factor expression through Sp1 transcription factor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]

- 15. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Monitor Ras Activation State | Springer Nature Experiments [experiments.springernature.com]

- 17. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

The Impact of hDDAH-1 Inhibition on Endothelial Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibition, with a focus on the putative inhibitor hDDAH-1-IN-2 sulfate (B86663), on the proliferation of endothelial cells. DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability, a key signaling molecule in vascular homeostasis. By understanding the mechanism of DDAH-1 inhibition, researchers can gain insights into its therapeutic potential for diseases characterized by aberrant angiogenesis, such as cancer and certain retinopathies.

Core Concepts: The DDAH/ADMA/NO Pathway

The primary function of DDAH-1 is the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous competitive inhibitor of nitric oxide synthase (NOS).[1][2][3][4][5] When DDAH-1 is active, it hydrolyzes ADMA to L-citrulline and dimethylamine, thereby maintaining low intracellular levels of ADMA. This allows for the unimpeded production of nitric oxide (NO) from L-arginine by endothelial NOS (eNOS). NO, in turn, plays a crucial role in promoting endothelial cell proliferation, migration, and survival, which are all essential processes for angiogenesis.[2][6][7]

Inhibition of DDAH-1 disrupts this delicate balance. By blocking DDAH-1 activity, an inhibitor like hDDAH-1-IN-2 sulfate would lead to the accumulation of intracellular ADMA.[1] Elevated ADMA levels competitively inhibit eNOS, resulting in decreased NO production.[1][6] This reduction in NO signaling is a primary mechanism by which DDAH-1 inhibition is expected to suppress endothelial cell proliferation.

Expected Effects of this compound on Endothelial Cell Proliferation

Based on the known function of the DDAH-1/ADMA/NO pathway, the administration of this compound to endothelial cells is anticipated to have the following quantitative effects:

| Parameter | Expected Effect of this compound | Rationale |

| IC50 for DDAH-1 Inhibition | Dependent on compound potency | Direct measure of the inhibitor's effectiveness against the DDAH-1 enzyme. |

| Intracellular ADMA Levels | Increase | Inhibition of DDAH-1 prevents the breakdown of ADMA.[1] |

| Nitric Oxide (NO) Production | Decrease | Accumulated ADMA inhibits eNOS, leading to reduced NO synthesis.[1][6] |

| Endothelial Cell Proliferation Rate | Decrease | Reduced NO signaling impairs proliferative pathways.[2][8] |

| Cell Viability | Minimal change at effective concentrations | The primary effect is expected to be cytostatic (anti-proliferative) rather than cytotoxic. |

| Angiogenesis (Tube Formation) | Decrease | Proliferation is a key component of angiogenesis; its inhibition will impair tube formation.[2][6] |

Signaling Pathways Modulated by DDAH-1 Inhibition

The anti-proliferative effect of DDAH-1 inhibition is mediated through the modulation of several key signaling pathways downstream of NO.

Figure 1: The canonical DDAH/ADMA/NO signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

To assess the effect of this compound on endothelial cell proliferation, a series of in vitro experiments can be conducted.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies. Cells should be cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.

Experimental Workflow

Figure 2: A typical experimental workflow for assessing the anti-proliferative effects of a DDAH-1 inhibitor.

MTT Assay for Cell Proliferation

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

After the incubation period with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation relative to the vehicle-treated control.

-

BrdU Incorporation Assay

-

Principle: This assay measures the incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

-

Protocol:

-

During the final 2-4 hours of incubation with the inhibitor, add BrdU to the culture medium.

-

Fix the cells and permeabilize the cell membranes.

-

Add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

-

The signal intensity is directly proportional to the amount of DNA synthesis.

-

Conclusion

The inhibition of DDAH-1 by compounds such as this compound presents a promising strategy for modulating endothelial cell proliferation. By increasing intracellular ADMA levels and subsequently reducing NO production, these inhibitors can effectively attenuate the signaling pathways that drive angiogenesis. The experimental protocols outlined in this guide provide a framework for quantifying the anti-proliferative effects of novel DDAH-1 inhibitors and elucidating their mechanisms of action. Further research in this area will be crucial for the development of new therapeutic agents for a range of angiogenesis-dependent diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. DDAH1 deficiency attenuates endothelial cell cycle progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols: hDDAH-1-IN-2 sulfate for in vitro DDAH-1 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA).[1][2][3] Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces the production of NO.[3] This mechanism makes DDAH-1 a promising therapeutic target for conditions associated with excessive NO production, such as septic shock and certain cancers.[1][3] hDDAH-1-IN-2 is a selective, orally active inhibitor of human DDAH-1.[4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of hDDAH-1-IN-2 sulfate (B86663) against human DDAH-1.

Note: Specific quantitative data and optimized assay conditions for hDDAH-1-IN-2 sulfate are not publicly available. The following protocols are based on established methods for other DDAH-1 inhibitors and should be adapted and optimized for specific experimental conditions.

DDAH-1 Signaling Pathway and Inhibition

The enzymatic activity of DDAH-1 is central to the regulation of the L-arginine/NO pathway. By hydrolyzing ADMA, DDAH-1 ensures the availability of L-arginine for NOS to produce nitric oxide. Inhibition of DDAH-1 by compounds like this compound blocks this degradation, leading to an increase in ADMA levels and subsequent inhibition of NOS activity.

Quantitative Data Summary

Due to the absence of specific published data for this compound, the following table provides illustrative quantitative data for a potent and selective hDDAH-1 inhibitor. Researchers should determine these values experimentally for this compound.

| Parameter | Illustrative Value | Description |

| IC50 | 15 µM | The half-maximal inhibitory concentration of the compound against hDDAH-1. |

| Ki | 18 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[3] |

| Enzyme | Recombinant Human DDAH-1 | The source of the enzyme used in the assay. |

| Substrate | Asymmetric Dimethylarginine (ADMA) | The natural substrate for the DDAH-1 enzyme. |

| Assay Type | Colorimetric | The method used to detect the product of the enzymatic reaction. |

Experimental Protocols

Two common in vitro methods for assessing DDAH-1 inhibition are the colorimetric and fluorometric assays. A detailed protocol for a colorimetric assay is provided below.

Colorimetric Assay for hDDAH-1 Inhibition

This assay measures the amount of L-citrulline produced from the enzymatic degradation of ADMA by DDAH-1. The L-citrulline is then quantified using a colorimetric reaction.

Materials and Reagents:

-

Recombinant human DDAH-1

-

This compound

-

Asymmetric Dimethylarginine (ADMA)

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Sulfosalicylic acid (4% w/v)

-

Color Reagent A: Diacetyl monoxime solution

-

Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution

-

L-citrulline standards

-

96-well microplate

-

Microplate reader (capable of measuring absorbance at ~540 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations.

-

Prepare a stock solution of ADMA in phosphate buffer.

-

Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).

-

-

Enzyme Reaction:

-

In a 96-well microplate, add 20 µL of phosphate buffer (for control) or the this compound dilutions.

-

Add 20 µL of recombinant human DDAH-1 solution to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the ADMA substrate solution to each well.

-

-

Incubation:

-

Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Reaction Termination and Deproteinization:

-

Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Color Development and Measurement:

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of a freshly prepared mixture of Color Reagent A and Color Reagent B (e.g., in a 1:3 ratio).

-

Incubate the plate at 95°C for 15-30 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the absorbance values obtained from the L-citrulline standards.

-

Determine the concentration of L-citrulline produced in each well by interpolating from the standard curve.

-

Calculate the percentage of DDAH-1 inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Citrullineinhibitor / Citrullinecontrol)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of this compound as a DDAH-1 inhibitor. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup. Careful execution of this assay will enable the accurate determination of the inhibitory potency of this compound, contributing to a better understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hDDAH-1-IN-2 - Ace Therapeutics [acetherapeutics.com]

Application Notes and Protocols for hDDAH-1-IN-2 Sulfate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH-1 leads to an accumulation of ADMA, thereby reducing NO production. This mechanism holds therapeutic potential in conditions associated with excessive NO signaling.

Currently, there are no publicly available in vivo studies detailing the specific dosage of hDDAH-1-IN-2 sulfate (B86663) in mouse models. However, valuable insights can be drawn from pharmacokinetic studies of other structurally related DDAH-1 inhibitors, such as ZST316 and ZST152. These compounds, like hDDAH-1-IN-2, are arginine analogues. This document provides a detailed guide for establishing an in vivo dosing regimen for hDDAH-1-IN-2 sulfate in mice, based on data from these analogous compounds.

Structural Comparison of DDAH-1 Inhibitors

To establish a rationale for dosage extrapolation, a comparison of the chemical structures of hDDAH-1-IN-2, ZST316, and L-257 (a reference DDAH-1 inhibitor) is crucial.

-

hDDAH-1-IN-2: N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine[1]

-

ZST316: An arginine analogue characterized by an acylsulfonamide isosteric replacement of the carboxylate.[4]

-

L-257: A known selective inhibitor of hDDAH-1.[5]

While not identical, these molecules share the common feature of being arginine mimetics, suggesting they may exhibit similar pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data for the analogous DDAH-1 inhibitors, ZST316 and ZST152, in mice. This data can serve as a starting point for dose-finding studies with this compound.

Table 1: Single Dose Pharmacokinetics of ZST316 and ZST152 in FVB Mice [4]

| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (h) | Bioavailability (%) |

| ZST316 | Intravenous (IV) | 30 | 67.4 | 6 | - |

| Oral (PO) | 60 | 1.02 | - | 4.7 | |

| ZST152 | Intravenous (IV) | 30 | 24.9 | 1.2 | - |

| Oral (PO) | 60 | 1.65 | - | 33.3 |

Table 2: Chronic Dosing and Bioavailability of ZST316 in FVB Mice [4]

| Compound | Administration Route | Dose | Duration | Bioavailability (%) | Observations |

| ZST316 | Intraperitoneal (IP) | 30 mg/kg/day | 3 weeks | 59 | Well tolerated, no accumulation observed |

Experimental Protocols

The following are detailed experimental protocols adapted from studies on ZST316 and ZST152, which can be modified for this compound.

Protocol 1: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a formulation appropriate for the sulfate salt)

-

8-10 week old mice (e.g., FVB or C57BL/6 strain)

-

Administration supplies (syringes, gavage needles)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Drug Formulation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus of this compound (e.g., starting dose of 10-30 mg/kg) via the tail vein.

-

Oral (PO) Gavage Group: Administer a single dose of this compound (e.g., starting dose of 30-60 mg/kg) using an oral gavage needle.

-

-

Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of hDDAH-1-IN-2 in the plasma samples using a validated analytical method.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC. For the oral group, calculate the oral bioavailability by comparing the AUC to the IV group.

Protocol 2: Chronic Dosing and Tolerability Study

Objective: To assess the safety, tolerability, and steady-state pharmacokinetics of repeated administration of this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Acclimatization and Drug Formulation: As described in Protocol 1.

-

Dosing:

-

Administer this compound daily via the desired route (e.g., intraperitoneal injection, starting dose of 30 mg/kg/day) for a specified duration (e.g., 2-3 weeks).

-

-

Monitoring:

-

Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

-

-

Blood Sampling:

-

On the last day of treatment, collect blood samples at various time points after the final dose to determine the steady-state pharmacokinetic profile.

-

-

Sample Analysis and Data Analysis: As described in Protocol 1.

-

Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and histopathological analysis to assess for any organ toxicity.

Visualizations

Signaling Pathway of DDAH-1 Inhibition

Caption: DDAH-1 inhibition pathway.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a mouse pharmacokinetic study.

Disclaimer: The provided dosage information and protocols are based on studies of analogous compounds and should be used as a starting point for your own in vivo experiments with this compound. It is essential to conduct dose-finding and toxicity studies to determine the optimal and safe dosage for your specific mouse model and experimental conditions. Always adhere to your institution's animal care and use guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hDDAH-1-IN-2 - Ace Therapeutics [acetherapeutics.com]

- 4. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Cell-based Assays for Determining DDAH-1 Inhibitor Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2][3] By degrading ADMA, DDAH-1 plays a crucial role in maintaining endothelial function, and its inhibition is a promising therapeutic strategy for diseases characterized by excessive NO production.[2][4] These application notes provide detailed protocols for cell-based assays to screen and characterize DDAH-1 inhibitors by measuring key downstream effectors.

Principle of Assays

The activity of DDAH-1 inhibitors in a cellular context is primarily assessed by measuring the accumulation of its substrate, ADMA, the reduction of its product, L-citrulline, and the subsequent decrease in NO production.[2][5][6] The protocols described below focus on these key readouts.

Data Presentation: Efficacy of DDAH-1 Inhibitors

The following tables summarize the in vitro potency and cell-based efficacy of known DDAH-1 inhibitors, providing a benchmark for comparison.

Table 1: In Vitro Potency of DDAH-1 Inhibitors [4]

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mechanism of Action |

| PD 404182 | Human DDAH-1 | 9 | - | Competitive, potentially irreversible |

| L-257 | Human DDAH-1 | 20 | - | Substrate-like |

| ZST316 | Human DDAH-1 | 3 | 1 | Acylsulfonamide isostere of carboxylate |

| DD1E5 | Human DDAH-1 | - | 2.05 ± 0.15 | Competitive, tight binding |

Table 2: Efficacy of DDAH-1 Inhibitors in Cell-Based Assays [4]

| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production |

| PD 404182 | Vascular Endothelial Cells | 20 | ~70% increase | Attenuated LPS-induced NO production, as effective as L-257 |

| L-257 | Vascular Endothelial Cells | 20 | ~60% increase | Attenuated LPS-induced NO production |

| ZST316 | Triple Negative Breast Cancer Cells | 100 | ~40% increase | - |

| ZST152 | Triple Negative Breast Cancer Cells | 100 | - | - |

| Cl-NIO | A375 melanoma cells | - | - | Reduced NO production |

Signaling Pathways and Experimental Workflow

References

- 1. DDAH1 dimethylarginine dimethylaminohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 6. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for hDDAH-1-IN-2 sulfate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction hDDAH-1-IN-2 sulfate (B86663) is a potent and specific inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) production. It functions by metabolizing asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[1][2][3][4] By inhibiting DDAH-1, hDDAH-1-IN-2 sulfate leads to an accumulation of ADMA, which subsequently reduces the synthesis of NO.[4][5] Dysregulation of the DDAH/ADMA/NO pathway is associated with various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4] Therefore, this compound serves as a valuable chemical tool for investigating the biological roles of DDAH-1 and the consequences of reduced NO signaling in various cell-based models.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the DDAH-1 enzyme. This intervention modulates the canonical nitric oxide signaling pathway as illustrated below.

Physicochemical and Biological Properties

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The sulfate salt form generally confers good aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Target | Human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) | An enzyme that degrades endogenous NOS inhibitors.[1][4] |

| Physical Form | Solid / Powder | Typically supplied as a lyophilized powder. |

| Solubility | Soluble in Water, DMSO, and other polar organic solvents | The sulfate salt form enhances water solubility.[6][7] Prepare concentrated stock solutions in DMSO or sterile water. |

| Storage | -20°C for long-term storage | Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Table 2: Biological Activity Data

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (DDAH-1 Inhibition) | HEK293T cells | ~10 µM | [5] |

| Cytotoxicity (ED₅₀) | HEK293T cells | ~118 µM | [5] |

| Effective Concentration | MDA-MB-231 cells | 100 µM | [2] |

*Note: Data is for a similar covalent irreversible DDAH-1 inhibitor, N5-(1-imino-2-chloroethyl)-l-ornithine, and should be used as a starting point for optimization.[5]

Applications in Cell Culture

This compound is a versatile tool for studying cellular processes regulated by nitric oxide.

-

Cancer Research: Investigate the role of DDAH-1 and NO in tumor growth, invasion, angiogenesis, and vasculogenic mimicry.[1][2][3] Inhibition of DDAH-1 has been shown to attenuate the formation of capillary-like structures in triple-negative breast cancer cells.[2]

-

Cardiovascular Research: Study the effects of ADMA accumulation on endothelial cell function, vascular tone, and models of cardiovascular disease.[1]

-

Neuroscience: Explore the role of DDAH-1/ADMA/NO signaling in neuronal function and neurodegenerative diseases.[8]

-

Inflammation and Immunology: Examine the impact of NO modulation on inflammatory responses and immune cell function.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific cell lines and experimental goals. Always use aseptic techniques when working with cell cultures.[9]

Protocol 1: Preparation of Stock Solution

Principle: To create a concentrated, sterile stock solution of the inhibitor for accurate dilution into cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on the molecular weight, calculate the volume of DMSO required to prepare a 10 mM or 20 mM stock solution.

-

Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration using a Cytotoxicity Assay

Principle: To identify the concentration range where this compound effectively inhibits its target without causing significant cell death.[10] This is a critical first step before functional assays. The MTT assay, which measures metabolic activity, is a common method.[11]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.

-

Treatment: Prepare a range of concentrations of this compound (e.g., 0.1 µM to 200 µM) by diluting the stock solution in fresh complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell (medium only) blanks.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Select concentrations with high viability (e.g., >90%) for subsequent functional assays.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

Principle: To quantify the effect of DDAH-1 inhibition on cellular NO production. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Materials:

-

Cells seeded and treated in 24- or 48-well plates as described above

-

Cell culture supernatant collected from treated and control wells

-

Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (NaNO₂) standard solution (for standard curve)

-

96-well assay plate

Procedure:

-

Cell Treatment: Seed cells in an appropriate plate format (e.g., 24-well). Once attached, treat with non-toxic concentrations of this compound (determined from Protocol 2) and a vehicle control for 24-48 hours.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in cell culture medium.

-

Sample Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells and use the clear liquid.

-

Griess Reaction:

-

Pipette 50 µL of each standard and sample supernatant into a 96-well plate in triplicate.

-

Add 50 µL of Griess Reagent Solution A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Measurement: Read the absorbance at 540 nm within 30 minutes.

-

Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration). Use the equation from the standard curve to calculate the nitrite concentration in your samples. Compare the nitrite levels in inhibitor-treated samples to the vehicle control to determine the extent of NO production inhibition.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Inhibitor Precipitates in Medium | Concentration exceeds solubility in aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%). Prepare fresh dilutions from the stock solution for each experiment. Warm medium to 37°C before adding the inhibitor. |

| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |

| No Inhibition of NO Production | Inhibitor concentration is too low; cell line does not express DDAH-1 or has low activity; assay is not sensitive enough. | Confirm DDAH-1 expression in your cell line (e.g., via Western Blot or qPCR). Increase the inhibitor concentration (ensure it is non-toxic). Increase incubation time. Use a more sensitive NO detection method if necessary. |

| Unexpected Cytotoxicity | Cell line is highly sensitive; inhibitor is unstable; contamination. | Perform a careful dose-response and time-course experiment. Prepare fresh stock solutions. Check for mycoplasma contamination in cell cultures. |

References

- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for DDAH-1 Inhibition in In Vivo Tumor Growth Studies

Disclaimer: As of December 2025, there is no publicly available scientific literature or data corresponding to a compound specifically named "hDDAH-1-IN-2 sulfate." The following application notes and protocols are based on the established role of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) inhibitors in cancer research and utilize data from preclinical studies of representative DDAH-1 inhibitors, such as DD1E5 and ZST316, to provide a detailed guide for researchers in this field.

Introduction: DDAH-1 as a Therapeutic Target in Oncology

Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2] In various cancers, including prostate, breast, and melanoma, DDAH-1 is often overexpressed.[1][3] This overexpression leads to decreased intracellular ADMA levels, resulting in elevated NO production.[1] Increased NO contributes to tumor progression by promoting angiogenesis, cell proliferation, migration, and invasion.[4][5] Therefore, inhibiting DDAH-1 presents a promising therapeutic strategy to counteract these effects and inhibit tumor growth.[1][5]